molecular formula C34H30F3N3O6SSi B2514970 Janelia Fluor 669, SE CAS No. 2127150-20-1

Janelia Fluor 669, SE

Cat. No.: B2514970
CAS No.: 2127150-20-1
M. Wt: 693.77
InChI Key: QFHKALIQFJQJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Janelia Fluor 669, SE primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This reactive group facilitates the labeling of primary amines in proteins and other biomolecules .

Common Reagents and Conditions: The labeling reaction typically involves the use of a buffer solution to maintain the pH at an optimal level for the reaction. Common reagents include primary amines, which react with the N-hydroxysuccinimide ester group to form stable amide bonds .

Major Products: The major product of the reaction is the labeled biomolecule, which retains the fluorescent properties of this compound. This allows for the visualization of the labeled biomolecule under appropriate imaging conditions .

Scientific Research Applications

Janelia Fluor 669, SE has a wide range of applications in scientific research:

Biological Activity

Janelia Fluor 669, SE (JF669, SE) is a red fluorescent dye developed for advanced biological imaging techniques. It is particularly noted for its application in live-cell imaging and super-resolution microscopy. This article explores the biological activity of JF669, SE, including its properties, applications, and case studies demonstrating its effectiveness in various research settings.

JF669, SE is characterized by the following key properties:

PropertyValue
Chemical Name 1-[7-(1-Azetidinyl)-10-[2-Carboxy-5-[(2-(2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl]thio-3,4,6-trifluorophenyl]-9,9-dimethyl-9-silaanthracen-2(9H)-ylidene]azetidinium, inner salt
Molecular Weight 693.77 g/mol
Excitation Maximum (λ abs) 669 nm
Emission Maximum (λ em) 682 nm
Quantum Yield (φ) 0.37
Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹
Reactive Group NHS ester
Cell Permeability Yes

JF669 exhibits robust photostability, retaining approximately 97% of its fluorescence after 30 bleaching cycles . Its NHS ester functionality allows it to label primary amines effectively, making it suitable for various conjugation applications in biological systems.

Applications in Biological Research

JF669 is primarily utilized in:

  • Confocal Microscopy : It is ideal for imaging cellular structures due to its far-red emission spectrum, which minimizes photodamage and autofluorescence from biological samples.
  • Super-Resolution Microscopy : Techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) benefit from the dye's high brightness and photostability .
  • Live Cell Imaging : JF669's cell permeability allows for real-time monitoring of dynamic cellular processes.

Case Studies

  • Microtubule Labeling :
    In a study conducted by Dr. Kirstin Elgass at Monash University, microtubules were effectively labeled using JF669 conjugated secondary antibodies. The results demonstrated clear visualization of microtubule structures via confocal microscopy, showcasing the dye's utility in cytoskeletal studies .
  • Cardiac Tissue Imaging :
    Research involving cardiac tissue sections highlighted JF669's capability to label SERCA2ATPase in adult pig heart tissues. The super-resolution images obtained through dSTORM revealed intricate details of the sarcoplasmic reticulum structures that were not visible with traditional widefield microscopy .
  • Neural Imaging :
    A study published in Nature illustrated the use of JF669 in labeling HaloTag-expressing neurons in mouse brains after intravenous administration. The dye's ability to cross the blood-brain barrier (BBB) was significant for neurobiological studies, allowing researchers to visualize neuronal structures and dynamics effectively .

Comparative Analysis with Other Dyes

JF669 serves as an alternative to several other fluorescent dyes such as Alexa Fluor 660 and Atto 655. The following table summarizes key comparisons:

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostability
Janelia Fluor 669 6696820.37High
Alexa Fluor 6606506650.10Moderate
Atto 6556506650.25Moderate

JF669 outperforms these alternatives in terms of quantum yield and photostability, making it a preferred choice for long-term imaging experiments .

Properties

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]sulfanyl-3,5,6-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30F3N3O6SSi/c1-48(2)22-15-18(38-11-3-12-38)5-7-20(22)27(21-8-6-19(16-23(21)48)39-13-4-14-39)28-29(34(44)45)30(35)32(37)33(31(28)36)47-17-26(43)46-40-24(41)9-10-25(40)42/h5-8,15-16H,3-4,9-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHKALIQFJQJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C(=C(C(=C6F)SCC(=O)ON7C(=O)CCC7=O)F)F)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30F3N3O6SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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